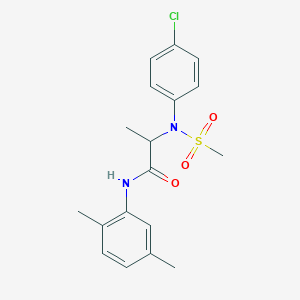
N~2~-(4-chlorophenyl)-N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide
Overview
Description
N~2~-(4-chlorophenyl)-N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide, also known as CL-316,243, is a synthetic compound that belongs to the class of beta-3 adrenergic receptor agonists. It was first synthesized in the early 1990s and has since been used extensively in scientific research.
Mechanism of Action
N~2~-(4-chlorophenyl)-N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide acts as a selective agonist of beta-3 adrenergic receptors, which are predominantly expressed in adipose tissue. Activation of these receptors leads to the activation of adenylate cyclase, which in turn increases the intracellular levels of cyclic AMP (cAMP). Increased cAMP levels activate protein kinase A (PKA), which phosphorylates various target proteins, leading to the activation of thermogenesis, lipolysis, and other metabolic processes.
Biochemical and Physiological Effects:
N~2~-(4-chlorophenyl)-N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to have a number of biochemical and physiological effects. It stimulates thermogenesis, which is the process of heat production in the body. It also increases lipolysis, which is the breakdown of fat cells. Additionally, it has been shown to increase insulin secretion and improve glucose tolerance, which may have potential therapeutic applications in the treatment of diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of N~2~-(4-chlorophenyl)-N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide is its selectivity for beta-3 adrenergic receptors, which allows for specific targeting of these receptors in various tissues. Additionally, it has been shown to have minimal effects on other adrenergic receptors, which reduces the potential for off-target effects. However, one limitation of N~2~-(4-chlorophenyl)-N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide is its relatively short half-life, which may require frequent dosing in certain experimental settings.
Future Directions
For the use of N~2~-(4-chlorophenyl)-N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide include the development of novel therapeutics for metabolic disorders and further investigation into its molecular mechanisms of action.
Scientific Research Applications
N~2~-(4-chlorophenyl)-N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide has been extensively used in scientific research as a selective beta-3 adrenergic receptor agonist. It has been used to study the role of beta-3 adrenergic receptors in various physiological processes such as thermogenesis, lipolysis, and insulin secretion. It has also been used to investigate the potential therapeutic applications of beta-3 adrenergic receptor agonists in the treatment of obesity, diabetes, and other metabolic disorders.
properties
IUPAC Name |
2-(4-chloro-N-methylsulfonylanilino)-N-(2,5-dimethylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-12-5-6-13(2)17(11-12)20-18(22)14(3)21(25(4,23)24)16-9-7-15(19)8-10-16/h5-11,14H,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWWHFUDXBGGON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(C)N(C2=CC=C(C=C2)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amino]-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4168003.png)
![4-chloro-N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B4168009.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4168017.png)
![8'-ethoxy-4',4',6'-trimethyl-2,3,4,9-tetrahydro-4'H-spiro[beta-carboline-1,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B4168021.png)
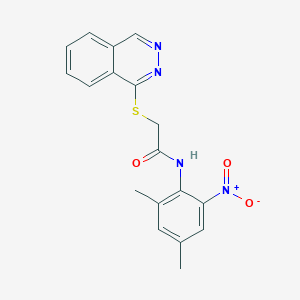
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]hexanamide](/img/structure/B4168034.png)
![7-[4-(benzyloxy)phenyl]-N-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4168037.png)
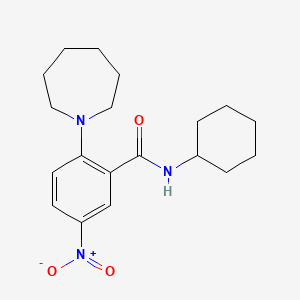
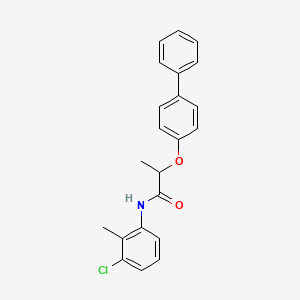
![3-methoxy-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B4168059.png)
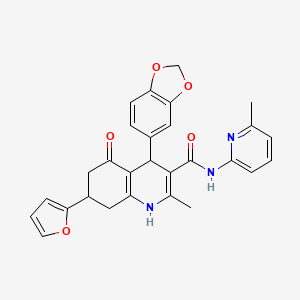


![7-(3-fluorophenyl)-5-(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4168100.png)